molecular formula C12H16F3N3O B13407929 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide CAS No. 73622-64-7

2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide

Katalognummer: B13407929
CAS-Nummer: 73622-64-7
Molekulargewicht: 275.27 g/mol
InChI-Schlüssel: PKLCKOXENANWFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide is a chemical compound with the molecular formula C12H16F3N3O and a molecular weight of 275.27 g/mol This compound is known for its unique structural features, which include a trifluoromethyl group and a hydrazide functional group

Vorbereitungsmethoden

The synthesis of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide derivative .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amine derivatives.

    Substitution: The trifluoromethyl group in the compound can undergo nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide has several scientific research applications:

    Chemistry: In organic synthesis, this compound serves as a building block for the preparation of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound’s hydrazide group allows it to form stable complexes with metal ions, making it useful in biochemical assays and as a chelating agent.

    Medicine: Research has explored its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide involves its interaction with molecular targets through its functional groups. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide can be compared with other similar compounds, such as:

The presence of both the trifluoromethyl and hydrazide groups in this compound makes it unique and versatile for various applications.

Eigenschaften

CAS-Nummer

73622-64-7

Molekularformel

C12H16F3N3O

Molekulargewicht

275.27 g/mol

IUPAC-Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetohydrazide

InChI

InChI=1S/C12H16F3N3O/c1-8(17-7-11(19)18-16)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,17H,5,7,16H2,1H3,(H,18,19)

InChI-Schlüssel

PKLCKOXENANWFU-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.